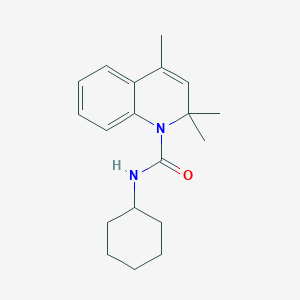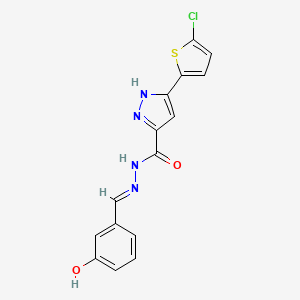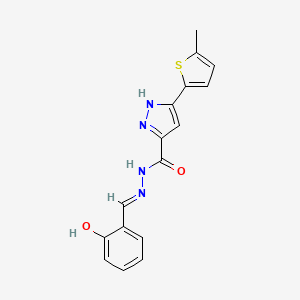![molecular formula C30H30N2O3S B11663307 (2E,5Z)-3-Cyclopentyl-5-({3-methoxy-4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11663307.png)
(2E,5Z)-3-Cyclopentyl-5-({3-methoxy-4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5Z)-3-Cyclopentyl-5-({3-methoxy-4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a cyclopentyl group, and various aromatic substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-3-Cyclopentyl-5-({3-methoxy-4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. Optimization of reaction conditions, such as the use of high-pressure reactors and continuous flow systems, can enhance the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
(2E,5Z)-3-Cyclopentyl-5-({3-methoxy-4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s structure by reducing double bonds or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds with altered functional groups.
科学的研究の応用
(2E,5Z)-3-Cyclopentyl-5-({3-methoxy-4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of (2E,5Z)-3-Cyclopentyl-5-({3-methoxy-4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring structure, which share similar chemical properties and reactivity.
Cyclopentyl Derivatives: Compounds containing a cyclopentyl group, which may exhibit comparable steric and electronic effects.
Aromatic Substituted Compounds: Molecules with similar aromatic substituents, influencing their chemical behavior and applications.
Uniqueness
(2E,5Z)-3-Cyclopentyl-5-({3-methoxy-4-[(3-methylphenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one stands out due to its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various research fields highlight its significance.
特性
分子式 |
C30H30N2O3S |
|---|---|
分子量 |
498.6 g/mol |
IUPAC名 |
(5Z)-3-cyclopentyl-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H30N2O3S/c1-21-9-8-10-23(17-21)20-35-26-16-15-22(18-27(26)34-2)19-28-29(33)32(25-13-6-7-14-25)30(36-28)31-24-11-4-3-5-12-24/h3-5,8-12,15-19,25H,6-7,13-14,20H2,1-2H3/b28-19-,31-30? |
InChIキー |
WQPYONRAEBZVLF-VJLXJNPLSA-N |
異性体SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5)OC |
正規SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11663236.png)
![2-[(4,6-Dimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B11663238.png)
![ethyl 4-[5-(2-nitrophenyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B11663243.png)
![(5Z)-5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663251.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B11663253.png)
![2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol](/img/structure/B11663259.png)


![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-methyl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11663279.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663282.png)
![4-{4-Oxo-2-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3,4-dihydroquinazolin-3-YL}benzoic acid](/img/structure/B11663284.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663298.png)
![1-(biphenyl-4-yl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone](/img/structure/B11663301.png)
